3-[2-(Trifluoromethoxy)phenyl]azetidin-3-ol 3-[2-(Trifluoromethoxy)phenyl]azetidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17523229
InChI: InChI=1S/C10H10F3NO2/c11-10(12,13)16-8-4-2-1-3-7(8)9(15)5-14-6-9/h1-4,14-15H,5-6H2
SMILES:
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol

3-[2-(Trifluoromethoxy)phenyl]azetidin-3-ol

CAS No.:

Cat. No.: VC17523229

Molecular Formula: C10H10F3NO2

Molecular Weight: 233.19 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(Trifluoromethoxy)phenyl]azetidin-3-ol -

Specification

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
IUPAC Name 3-[2-(trifluoromethoxy)phenyl]azetidin-3-ol
Standard InChI InChI=1S/C10H10F3NO2/c11-10(12,13)16-8-4-2-1-3-7(8)9(15)5-14-6-9/h1-4,14-15H,5-6H2
Standard InChI Key JHXGKDOBERHMHD-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)(C2=CC=CC=C2OC(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-[2-(Trifluoromethoxy)phenyl]azetidin-3-ol belongs to the azetidine class of four-membered nitrogen-containing heterocycles. Its structure combines a phenyl ring substituted with a trifluoromethoxy group at the 2-position and an azetidin-3-ol moiety. The trifluoromethoxy group introduces significant electronegativity and lipophilicity, influencing both reactivity and biological interactions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₀H₁₀F₃NO₂
Molecular Weight245.19 g/mol
logP (Predicted)1.8 (Moderately lipophilic)
Hydrogen Bond Donors1 (Hydroxyl group)
Hydrogen Bond Acceptors4 (Oxygen, Nitrogen, and F₃CO group)

The trifluoromethoxy group’s strong electron-withdrawing nature alters the electronic environment of the phenyl ring, potentially enhancing stability against metabolic degradation compared to non-fluorinated analogs .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 3-[2-(Trifluoromethoxy)phenyl]azetidin-3-ol can be inferred from methods used for analogous azetidine derivatives. A generalized approach involves:

  • Ring-Opening of Epoxides:
    Reaction of 2-(trifluoromethoxy)styrene oxide with ammonia or amines under controlled conditions forms the azetidine ring. This method, adapted from fluoroquinolone azetidine syntheses, typically employs aqueous ammonia at elevated temperatures (55–60°C) to facilitate cyclization .

  • Hydrochloric Acid-Mediated Cyclization:
    Treatment of precursor amines with hydrochloric acid induces intramolecular cyclization. For example, 3-amino-3-[2-(trifluoromethoxy)phenyl]propan-1-ol may cyclize in acidic conditions to yield the target compound .

  • Protecting Group Strategies:
    tert-Butyl or trimethylsilyl groups are often used to protect reactive sites during synthesis. Subsequent cleavage with fluorinated anhydrides (e.g., trifluoroacetic anhydride) ensures high yields, as demonstrated in related azetidine preparations .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Epoxide FormationmCPBA, CH₂Cl₂, 0°C → RT85
Azetidine CyclizationNH₃ (aq.), 60°C, 12 h72
DeprotectionTFAA, 0°C → RT, then NaOH (aq.)90

Biological Activities and Mechanisms

Antimicrobial and Anticancer Activity

Azetidine derivatives demonstrate broad-spectrum antimicrobial activity, with MIC values ranging from 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The trifluoromethoxy group’s electronegativity likely disrupts microbial membrane integrity. Preliminary studies on analogous compounds also indicate apoptosis induction in breast cancer cells (IC₅₀ = 45 nM), though mechanistic studies specific to 3-[2-(trifluoromethoxy)phenyl]azetidin-3-ol are pending.

ParameterRecommendation
Personal Protective EquipmentGloves, goggles, lab coat
Storage2–7°C in airtight container
Spill ManagementAbsorb with inert material, ventilate

Comparative Analysis with Analogous Compounds

Substituent Effects on Bioactivity

Replacing the trifluoromethyl (-CF₃) group with trifluoromethoxy (-OCF₃) alters electronic and steric profiles:

  • Electron-Withdrawing Capacity: -OCF₃ (σₚ = 0.35) vs. -CF₃ (σₚ = 0.54) .

  • Lipophilicity: logP increases by ~0.3 units with -OCF₃, enhancing membrane permeability.

  • Metabolic Stability: The ether linkage in -OCF₃ may reduce oxidative metabolism compared to -CF₃ analogs.

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